Cas no 5559-62-6 (1-chlorobutane-2,3-dione)

1-chlorobutane-2,3-dione structure
Productnaam:1-chlorobutane-2,3-dione
1-chlorobutane-2,3-dione Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-chlorobutane-2,3-dione
- 2,3-Butanedione,1-chloro-
- 1-Chlor-butan-2,3-dion
- 1-chloro-2,3-butanedione
- 1-chloro-2,3-dioxo-butane
- 1-chloro-butane-2,3-dione
- 2,3-Butanedione, 1-chloro- (8CI,9CI)
- Chlordiacetyl
- AHPSZWVDPABXPI-UHFFFAOYSA-N
- DTXSID90204136
- UNII-56EG3J96KQ
- SCHEMBL3573642
- NS00033349
- 56EG3J96KQ
- 2,3-Butanedione, 1-chloro-
- 5559-62-6
- CS-0239555
- EN300-215210
- AMY42031
- EINECS 226-928-8
- AKOS006386918
-
- MDL: MFCD18806712
- Inchi: InChI=1S/C4H5ClO2/c1-3(6)4(7)2-5/h2H2,1H3
- InChI-sleutel: AHPSZWVDPABXPI-UHFFFAOYSA-N
- LACHT: CC(=O)C(=O)CCl
Berekende eigenschappen
- Exacte massa: 119.99785
- Monoisotopische massa: 119.998
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 7
- Aantal draaibare bindingen: 2
- Complexiteit: 97.9
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 34.1A^2
- XLogP3: 0.2
Experimentele eigenschappen
- Dichtheid: 1.203
- Kookpunt: 129.9°C at 760 mmHg
- Vlampunt: 42°C
- Brekindex: 1.422
- PSA: 34.14
- LogboekP: 0.38330
1-chlorobutane-2,3-dione Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | B423865-100mg |
1-chlorobutane-2,3-dione |
5559-62-6 | 100mg |
$ 275.00 | 2022-06-07 | ||
TRC | B423865-50mg |
1-chlorobutane-2,3-dione |
5559-62-6 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-215210-0.05g |
1-chlorobutane-2,3-dione |
5559-62-6 | 95% | 0.05g |
$168.0 | 2023-09-16 | |
Enamine | EN300-215210-10g |
1-chlorobutane-2,3-dione |
5559-62-6 | 95% | 10g |
$3131.0 | 2023-09-16 | |
Enamine | EN300-215210-0.1g |
1-chlorobutane-2,3-dione |
5559-62-6 | 95% | 0.1g |
$252.0 | 2023-09-16 | |
Enamine | EN300-215210-1.0g |
1-chlorobutane-2,3-dione |
5559-62-6 | 95% | 1g |
$728.0 | 2023-05-31 | |
Aaron | AR00DLX0-100mg |
1-Chlorobutane-2,3-dione |
5559-62-6 | 95% | 100mg |
$372.00 | 2025-01-24 | |
Aaron | AR00DLX0-50mg |
1-Chlorobutane-2,3-dione |
5559-62-6 | 95% | 50mg |
$256.00 | 2025-01-24 | |
1PlusChem | 1P00DLOO-100mg |
1-Chlorobutane-2,3-dione |
5559-62-6 | 95% | 100mg |
$315.00 | 2025-02-26 | |
Enamine | EN300-215210-1g |
1-chlorobutane-2,3-dione |
5559-62-6 | 95% | 1g |
$728.0 | 2023-09-16 |
1-chlorobutane-2,3-dione Gerelateerde literatuur
-
1. Investigation of the retro-Diels–Alder reaction as a method for the generation of nitroso-olefinsDavid E. Davies,Thomas L. Gilchrist J. Chem. Soc. Perkin Trans. 1 1983 1479
-
2. Addition and cycloaddition reactions of the electrophilic vinyl nitroso compounds 3-nitrosobut-3-en-2-one, 2-nitrosopropenal, and ethyl 2-nitrosopropenoateThomas L. Gilchrist,Tony G. Roberts J. Chem. Soc. Perkin Trans. 1 1983 1283
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3. A new route to 3-alkoxypyridine 1-oxidesThomas L. Gilchrist,George M. Iskander,Ahmed K. Yagoub J. Chem. Soc. Chem. Commun. 1981 696
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